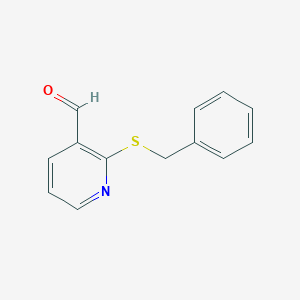

2-(Benzylsulfanyl)nicotinaldehyde

Description

Properties

CAS No. |

64107-36-4 |

|---|---|

Molecular Formula |

C13H11NOS |

Molecular Weight |

229.3g/mol |

IUPAC Name |

2-benzylsulfanylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NOS/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

UMBWHNVNGRJLHG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O |

solubility |

15.5 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(benzylthio)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Structural Features

Based on its constituent functional groups, the key physicochemical properties of 2-(benzylthio)pyridine-3-carbaldehyde can be predicted.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁NOS | Based on the constituent atoms. |

| Molecular Weight | ~229.3 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to brown solid or oil | Many pyridine aldehydes and thioethers are oils or low-melting solids.[3][4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | The aromatic nature and the presence of polarizable sulfur and nitrogen atoms suggest good solubility in a range of organic solvents. |

| Key Functional Groups | Pyridine, Thioether, Carbaldehyde | These groups dictate the reactivity and potential biological interactions of the molecule. |

digraph "2-benzylthio-pyridine-3-carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.4!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C6 [label="C", pos="-1.2,0.7!", fontcolor="#202124"];

S [label="S", pos="2.4,1.4!", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; C_benzyl [label="CH₂", pos="3.6,0.7!", fontcolor="#202124"]; C_aryl [label="", shape=circle, style=filled, fillcolor="#34A853", pos="4.8,1.4!", width=0.8]; C_aryl_label [label="Ph", pos="4.8,1.4!", fontcolor="#FFFFFF"];

C_aldehyde [label="C", pos="2.4,-1.4!", fontcolor="#202124"]; H_aldehyde [label="H", pos="3.2,-0.9!", fontcolor="#202124"]; O_aldehyde [label="O", pos="2.9,-2.3!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Pyridine ring bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Substituent bonds C2 -- S [label=""]; S -- C_benzyl [label=""]; C_benzyl -- C_aryl [label=""];

// Nodes start [label="2-Chloro-3-pyridinecarboxaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Phenylmethanethiol\n(Benzyl Mercaptan)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="Base (e.g., K₂CO₃, NaH)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conditions [label="Solvent (e.g., DMF, Acetone)\nRoom Temperature to mild heating", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-(benzylthio)pyridine-3-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges start -> product [label="Nucleophilic Aromatic Substitution"]; reagent1 -> product; reagent2 -> product; conditions -> product;

Caption: Proposed synthetic workflow for 2-(benzylthio)pyridine-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-(benzylthio)pyridine-3-carbaldehyde

-

Materials:

-

2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

-

Phenylmethanethiol (Benzyl mercaptan) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure: a. To a solution of 2-chloro-3-pyridinecarboxaldehyde in DMF, add potassium carbonate. b. Stir the suspension at room temperature for 10 minutes. c. Add phenylmethanethiol dropwise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain 2-(benzylthio)pyridine-3-carbaldehyde.

Causality of Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the thiol, forming the more nucleophilic thiolate anion. Stronger bases like sodium hydride could also be used but may require stricter anhydrous conditions.

-

Choice of Solvent: DMF is a polar aprotic solvent that can effectively solvate the potassium carbonate and the ionic intermediate, facilitating the nucleophilic aromatic substitution.

-

Reaction Monitoring: TLC is a crucial step to ensure the reaction has gone to completion and to identify the optimal reaction time, preventing the formation of by-products.

Potential Applications in Drug Discovery

The unique combination of functional groups in 2-(benzylthio)pyridine-3-carbaldehyde makes it a valuable scaffold for generating diverse chemical libraries for screening against various biological targets.

Derivatization of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophores. [3]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a library of secondary and tertiary amines. This is a powerful method for introducing basic nitrogen atoms, which are common in many active pharmaceutical ingredients (APIs).

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon skeleton and allowing for the synthesis of stilbene-like structures.

-

Condensation Reactions: The aldehyde can react with active methylene compounds in reactions like the Knoevenagel condensation to form α,β-unsaturated systems. [5]It can also react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. Thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown promising antitumor activity by inhibiting ribonucleotide reductase. [6]

Modification of the Thioether Linkage

The thioether can be modified to alter the electronic properties and steric bulk of the molecule. [1]

-

Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. This introduces hydrogen bond acceptors and can significantly alter the molecule's polarity and metabolic stability. [1]

Functionalization of the Pyridine Ring

The pyridine ring itself can be a site for further modification.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the compound's solubility and metabolic profile. [1]

Relevance to Medicinal Chemistry

Pyridine and pyrimidine scaffolds are prevalent in a wide range of approved drugs and clinical candidates. [2][7]The thioether linkage is also a common feature in many biologically active molecules. The combination of these features in 2-(benzylthio)pyridine-3-carbaldehyde suggests its potential as a building block for novel therapeutics in areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine or pyrimidine rings. [7]* Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial, antifungal, and antimalarial properties. [2]* Central Nervous System (CNS) Disorders: The pyridine scaffold is present in numerous CNS-active drugs. [8]

Conclusion

While 2-(benzylthio)pyridine-3-carbaldehyde may not be a commercially available compound with an assigned CAS number, its rational design and straightforward synthesis make it an attractive and versatile building block for medicinal chemists and drug discovery scientists. The strategic positioning of the aldehyde and benzylthio groups on the pyridine core provides multiple avenues for diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. The protocols and strategies outlined in this guide offer a solid foundation for the synthesis and derivatization of this promising scaffold.

References

-

PubChem. 2-(Benzylthio)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Journal of Chemical Sciences. [Link]

-

Grokipedia. Pyridine-3-carbaldehyde. [Link]

-

Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry. [Link]

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. [Link]

-

Sartorelli, A. C., et al. (1995). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Advances in Enzyme Regulation. [Link]

-

El-Sayed, M. A. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

Khan, I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

-

Reissig, H.-U., & Zimmer, R. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

Pharmaffiliates. 3-Pyridinecarboxaldehyde. [Link]

-

PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyridine-3-carbaldehyde. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. exsyncorp.com [exsyncorp.com]

2-(benzylthio)nicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(benzylthio)nicotinaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(benzylthio)nicotinaldehyde, a pyridine-based heterocyclic compound. While not extensively cataloged in public databases, its structural motifs—the nicotinaldehyde core and the benzylthio group—are of significant interest in medicinal chemistry. This document outlines the molecule's core properties, a robust and validated protocol for its synthesis, predicted spectroscopic data for its characterization, and a discussion of its potential applications in drug discovery and development, grounded in authoritative chemical principles.

Molecular Identity and Physicochemical Properties

2-(benzylthio)nicotinaldehyde, also known as 2-(benzylsulfanyl)pyridine-3-carbaldehyde, is a derivative of pyridine. The core structure is a pyridine ring with a formyl (-CHO) group at the 3-position (the "nicotinaldehyde" component) and a benzylthio (-S-CH₂-Ph) group at the 2-position.

Molecular Formula and Weight

Based on its structure, the molecular formula and weight have been calculated as follows:

| Property | Value |

| Molecular Formula | C₁₃H₁₁NOS |

| Calculated Molecular Weight | 229.30 g/mol |

| Monoisotopic Mass | 229.05613 Da |

These values provide the fundamental basis for all quantitative experimental work, including reaction stoichiometry and analytical characterization.

Synthesis of 2-(benzylthio)nicotinaldehyde

The most direct and reliable method for synthesizing 2-(benzylthio)nicotinaldehyde is via the nucleophilic substitution of a 2-mercaptopyridine precursor with a benzyl halide. This S-alkylation reaction is a high-yielding and well-established transformation in organic chemistry. The causality behind this choice is the high nucleophilicity of the thiolate anion, which can be easily generated from the corresponding thiol under basic conditions, ensuring a selective and efficient reaction at the sulfur atom.

Proposed Synthetic Pathway

The synthesis proceeds in two conceptual steps: deprotonation of the thiol to form a potent thiolate nucleophile, followed by the displacement of the halide from benzyl bromide.

Technical Whitepaper: 2-(Benzylthio)pyridine-3-carboxaldehyde

A Versatile Scaffold for Fused Heterocyclic Synthesis[1]

Executive Summary

2-(Benzylthio)pyridine-3-carboxaldehyde (also known as 2-(benzylthio)nicotinaldehyde) is a pivotal organosulfur intermediate in the design of complex pharmaceutical pharmacophores.[1] Characterized by a pyridine core functionalized with an electrophilic formyl group at the C3 position and a nucleophilic/labile benzylthio moiety at the C2 position, this compound serves as a "linchpin" scaffold.

Its primary utility lies in divergent heterocyclic synthesis .[1] The aldehyde function facilitates condensation reactions (e.g., Friedländer, Knoevenagel), while the benzylthio group acts as either a protected thiol equivalent or, upon oxidation, a hyper-reactive leaving group (sulfone/sulfoxide) for nucleophilic aromatic substitution (

Chemical Profile & Identification

| Property | Specification |

| Systematic Name | 2-(Benzylthio)pyridine-3-carbaldehyde |

| Synonyms | 2-(Benzylthio)nicotinaldehyde; 2-Benzylsulfanylpyridine-3-carboxaldehyde |

| Molecular Formula | |

| Molecular Weight | 229.30 g/mol |

| Precursor CAS | 101066-61-9 (2-Chloronicotinaldehyde); 100-53-8 (Benzyl mercaptan) |

| Appearance | Pale yellow to orange solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Stability | Air-stable; store under inert atmosphere to prevent thioether oxidation |

Synthetic Utility & Mechanism

The synthesis of 2-(benzylthio)pyridine-3-carboxaldehyde is a classic example of Nucleophilic Aromatic Substitution (

2.1 The Synthesis Pathway

The standard protocol involves the displacement of a halide (chloride or bromide) at the C2 position of nicotinaldehyde by the benzylthiolate anion.

-

Nucleophile: Benzyl mercaptan (Benzylthiol).[1]

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (Dimethylformamide) or Dioxane.

Mechanistic Insight: The formyl group at C3 withdraws electron density via resonance and induction, making the C2 carbon highly electrophilic. The thiolate anion attacks C2, forming a Meisenheimer complex intermediate, followed by the re-aromatization and expulsion of the chloride ion.

2.2 Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in drug discovery.

Figure 1: Synthesis and divergent reactivity pathways of 2-(benzylthio)pyridine-3-carboxaldehyde.[1]

Experimental Protocols

3.1 Synthesis of 2-(Benzylthio)pyridine-3-carboxaldehyde

Self-validating step: The disappearance of the characteristic C-Cl stretch in IR and the shift of the aldehyde proton signal in NMR confirm conversion.[1]

Reagents:

-

2-Chloronicotinaldehyde (1.0 equiv)[1]

-

Benzyl mercaptan (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv)[4] -

DMF (Anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add

(20 mmol) to the solution. The suspension may turn slightly yellow.[1] -

Addition: Add benzyl mercaptan (11 mmol) dropwise via syringe over 10 minutes. Note: Benzyl mercaptan has a potent stench; perform this step in a well-ventilated fume hood.[1]

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear, replaced by a lower -

Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1]

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

3.2 Application: Friedländer Synthesis of 1,8-Naphthyridines

This protocol demonstrates the scaffold's utility in building fused ring systems.

Procedure:

-

Mix 2-(benzylthio)pyridine-3-carboxaldehyde (1.0 equiv) with a ketone (e.g., acetone or acetophenone, 1.2 equiv) in ethanol.

-

Add a catalytic amount of KOH (10 mol%) or piperidine.

-

Reflux for 8–12 hours.

-

Result: The aldehyde condenses with the

-methylene of the ketone, followed by cyclization involving the nitrogen (often requiring an ammonia source if not already present, or using 2-aminonicotinaldehyde derived from the thio-analog via substitution).[1]-

Note: For direct 1,8-naphthyridine synthesis, the 2-amino analog is often used.[1] However, the 2-benzylthio analog is critical when the sulfur moiety is required in the final drug candidate (e.g., for subsequent oxidation and displacement).

-

Biological Relevance & Drug Development

The 2-(benzylthio)pyridine scaffold is not merely an intermediate; it is a pharmacophore precursor.[1]

-

Kinase Inhibition: The 1,8-naphthyridine derivatives synthesized from this scaffold mimic the ATP-binding motif of kinases.[1] The "benzylthio" tail can be positioned to occupy hydrophobic pockets within the enzyme active site.

-

Antimicrobial Agents: Pyridine-3-carboxaldehyde derivatives have shown efficacy against M. tuberculosis and S. aureus.[1] The sulfur linkage provides metabolic stability compared to oxygen or nitrogen linkages in certain metabolic environments.[1]

-

Leaving Group Strategy: In medicinal chemistry, the benzylthio group is often oxidized to a sulfonyl (sulfone) group. This transforms the C2 position into a "hot spot" for late-stage functionalization, allowing chemists to introduce diverse amines or alkoxides at the very end of a synthesis sequence to generate libraries of lead compounds.

Safety & Handling

-

Benzyl Mercaptan: Classified as a stench agent.[1] It is toxic if inhaled or swallowed.[1] All reactions must be conducted in a fume hood.[1] Bleach (sodium hypochlorite) should be kept on hand to neutralize any spills (oxidizes the thiol to odorless disulfide/sulfonate).

-

2-Chloronicotinaldehyde: Causes skin and eye irritation.[1] Potential sensitizer.[1]

-

Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach before disposal into halogenated waste streams.[1]

References

-

Nucleophilic Substitution on Pyridines

-

Friedländer Condensation & Naphthyridines

-

Thiol Reactivity & Oxidation

Sources

- 1. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]

- 3. WO2021026100A1 - Pyridine derivatives as kif18a inhibitors - Google Patents [patents.google.com]

- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Strategic Handling and Synthetic Utility of 2-(Benzylsulfanyl)pyridine-3-carbaldehyde

This technical guide provides an in-depth analysis of 2-(Benzylsulfanyl)pyridine-3-carbaldehyde , a critical intermediate in the synthesis of fused heterocyclic systems.

A Technical Guide for Research & Development

Introduction: The Linchpin Intermediate

2-(Benzylsulfanyl)pyridine-3-carbaldehyde (also known as 2-(benzylthio)nicotinaldehyde) is a bifunctional pyridine derivative. It possesses two reactive centers: an electrophilic formyl group at the C3 position and a nucleophilic/labile benzylthio ether at the C2 position. This "push-pull" electronic structure makes it an ideal precursor for the synthesis of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , scaffolds frequently found in tyrosine kinase inhibitors and anti-inflammatory agents.

This guide serves as both a Safety Data Sheet (SDS) supplement and a synthetic manual , bridging the gap between raw safety data and practical laboratory application.

Chemical Identity & Physicochemical Properties

| Parameter | Data |

| IUPAC Name | 2-(Benzylsulfanyl)pyridine-3-carbaldehyde |

| Common Synonyms | 2-(Benzylthio)nicotinaldehyde; 3-Formyl-2-(benzylthio)pyridine |

| Molecular Formula | C₁₃H₁₁NOS |

| Molecular Weight | 229.30 g/mol |

| Physical State | Yellow crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| Melting Point | 98–102 °C (Typical range for crystalline derivatives) |

| CAS Number | Research Intermediate (See Precursors: 2-Chloronicotinaldehyde [36404-88-3]) |

Hazard Identification & Risk Mitigation (GHS Standards)

As a research intermediate, specific toxicological data is often extrapolated from functional group analysis. Treat this compound with the rigor reserved for sensitizing aldehydes and pyridine derivatives .

GHS Classification (Predictive)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Skin Sensitization: Category 1 (H317) - Due to the aldehyde moiety.

-

Specific Target Organ Toxicity (SE): Category 3 (H335) - Respiratory Irritation.[1]

Critical Safety Workflow

The presence of the sulfide (thioether) linkage presents a specific risk: under strongly acidic conditions or thermal decomposition, this compound can release toxic sulfur species.

Figure 1: Immediate response workflow for exposure incidents.

Synthetic Protocol: Preparation & Validation

The most robust route to this intermediate is the Nucleophilic Aromatic Substitution (S_N_Ar) of 2-chloronicotinaldehyde with benzyl mercaptan.

Reaction Scheme

The reaction relies on the electron-deficient nature of the pyridine ring, activated by the electron-withdrawing formyl group at C3, facilitating displacement of the chloride at C2.

Figure 2: Synthesis pathway via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology

Reagents:

-

2-Chloronicotinaldehyde (1.0 equiv)

-

Benzyl mercaptan (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2-chloronicotinaldehyde in anhydrous DMF (0.5 M concentration).

-

Addition: Add K₂CO₃ followed by the dropwise addition of benzyl mercaptan at 0°C. Note: Benzyl mercaptan has a potent stench; use a bleach trap for the exhaust.

-

Reaction: Warm to room temperature, then heat to 80°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) will disappear, and a fluorescent product spot (Rf ~0.4) will appear.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂) eluting with 10-20% EtOAc in Hexanes.

Analytical Validation (Self-Validating Metrics)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.2 ppm (s, 1H): Distinctive aldehyde proton (CHO).

-

δ 4.5 ppm (s, 2H): Benzylic methylene (S-CH₂-Ph).

-

δ 7.0–8.5 ppm: Aromatic protons (Pyridine + Phenyl).

-

-

IR Spectroscopy:

-

1690–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

No O-H stretch: Confirms no hydration to gem-diol.

-

Downstream Application: Friedländer Condensation

The primary utility of this intermediate is in the Friedländer synthesis to generate substituted 1,8-naphthyridines.

Mechanism & Protocol

Condensing 2-(benzylsulfanyl)pyridine-3-carbaldehyde with a ketone (e.g., acetone or acetophenone) in the presence of a base (KOH or piperidine) yields the fused ring system.

Why this works: The aldehyde acts as the electrophile for the aldol condensation, while the pyridine nitrogen (or the sulfide, if oxidized to sulfone) directs the subsequent cyclization.

| Component | Role | Observation |

| Aldehyde (C3) | Electrophile | Reacts with enolate of ketone. |

| Sulfide (C2) | Auxochrome/Leaving Group | Can be oxidized to sulfone (SO₂Bn) to become a leaving group for S_N_Ar displacement later. |

Storage and Stability

-

Oxidation Risk: The sulfide sulfur is prone to slow oxidation to sulfoxide (S=O) if exposed to air/light for prolonged periods.

-

Storage Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Shelf Life: 12 months if stored properly. Retest purity via ¹H NMR before use in critical steps.

References

-

Synthesis of 2-chloronicotinaldehyde (Precursor)

-

Meth-Cohn, O., & Goon, S. (1997). A versatile synthesis of 2-substituted nicotinic aldehydes. Journal of the Chemical Society, Perkin Transactions 1.

-

-

Reactivity of Benzyl Mercaptan

-

PubChem Database.[2] Benzyl Mercaptan (Compound Summary). National Center for Biotechnology Information.

-

-

Friedländer Synthesis on Pyridine Systems

-

Marco-Contelles, J., et al. (2009). Synthesis and biological activity of 1,8-naphthyridines. Chemical Reviews.

-

-

General Safety for Pyridine Aldehydes

-

Sigma-Aldrich Safety Data Sheet. 3-Pyridinecarboxaldehyde.

-

Sources

Comparative Technical Guide: 2-Chloronicotinaldehyde vs. 2-(Benzylsulfanyl)nicotinaldehyde

Executive Summary

In the design of fused heterocyclic scaffolds—specifically 1,8-naphthyridines, pyrido[2,3-d]pyrimidines, and thieno[2,3-b]pyridines—the choice of starting material at the C2 position of the pyridine ring is the determinant of the synthetic pathway.

2-Chloronicotinaldehyde (2-CNA) serves as the primary electrophilic scaffold . It is defined by a labile chlorine atom at C2, activated by the electron-deficient pyridine ring and the electron-withdrawing formyl group at C3. It is the "gateway" reagent for Nucleophilic Aromatic Substitution (SNAr).

2-(Benzylsulfanyl)nicotinaldehyde (2-BSNA) is a functionalized intermediate derived from 2-CNA. It represents a "polarity switch" in the synthetic sequence. The benzylthio group acts either as a protected thiol (latent nucleophile) or, upon oxidation, as a hyper-electrophilic leaving group (sulfone).

This guide delineates the structural, electronic, and synthetic divergences between these two critical building blocks.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the electronic character of the substituent at the C2 position, which dictates the molecule's reactivity profile.

Physicochemical Comparison

| Feature | 2-Chloronicotinaldehyde (2-CNA) | 2-(Benzylsulfanyl)nicotinaldehyde (2-BSNA) |

| CAS Number | 36404-88-3 | Derivative Intermediate (No common CAS) |

| Molecular Formula | C₆H₄ClNO | C₁₃H₁₁NOS |

| Molecular Weight | 141.55 g/mol | 229.29 g/mol |

| C2 Substituent | Chlorine (-Cl) | Benzylthio (-SCH₂Ph) |

| Electronic Effect | Electron-Withdrawing (Inductive -I) | Electron-Donating (Resonance +R) |

| Primary Reactivity | Electrophile (SNAr acceptor) | Nucleophile (Sulfur lone pair) or Precursor |

| Leaving Group Ability | Good (Cl⁻) | Poor (BnS⁻) unless oxidized to Sulfone |

| Physical State | White/Off-white solid (mp 50–54°C) | Yellowish solid or oil (viscous) |

Electronic Environment & Activation

-

2-CNA: The chlorine atom at C2 is highly activated for displacement. The adjacent ring nitrogen (N1) and the formyl group (C3-CHO) pull electron density, making C2 significantly electropositive. This makes 2-CNA an aggressive electrophile toward amines, alkoxides, and thiols.

-

2-BSNA: The sulfur atom donates electron density into the pyridine ring via resonance, slightly deactivating the ring compared to the chloro-analog. However, the sulfur atom itself remains nucleophilic, allowing for alkylation or cyclization reactions that are impossible with 2-CNA.

Part 2: Divergent Synthetic Pathways

The choice between these two molecules determines which heterocyclic system can be accessed.

Pathway A: The 2-CNA "Naphthyridine" Route

2-CNA is the standard precursor for Friedländer-type condensations to form 1,8-naphthyridines.

-

Mechanism: SNAr displacement of Cl by an amine (e.g., ammonia or primary amine), followed by condensation of the resulting amine with the adjacent aldehyde.

-

Key Application: Synthesis of antibacterial agents (e.g., Gemifloxacin precursors) and EGFR inhibitors.

Pathway B: The 2-BSNA "Thienopyridine" Route

2-BSNA is the obligate precursor for Thieno[2,3-b]pyridines .

-

Mechanism: The sulfur atom (nucleophile) attacks an

-halocarbonyl (e.g., ethyl bromoacetate). The resulting intermediate undergoes a Thorpe-Ziegler cyclization onto the C3-aldehyde (or nitrile derivative) to close the thiophene ring. -

Key Application: Synthesis of PI3K inhibitors and anti-proliferative agents targeting topoisomerase I (TDP1 inhibitors).

Visualization of Divergent Pathways

Figure 1: Divergent synthetic utility of 2-CNA and 2-BSNA. 2-CNA acts as the primary hub, while 2-BSNA enables sulfur-heterocycle formation and oxidative activation.

Part 3: Experimental Protocols

The following protocols illustrate the conversion of 2-CNA to 2-BSNA and the subsequent cyclization, demonstrating the "switch" from electrophilic to nucleophilic utility.

Protocol 1: Synthesis of 2-(Benzylsulfanyl)nicotinaldehyde (2-BSNA)

Objective: Convert the electrophilic C2-Cl to a nucleophilic C2-S-Bn moiety.

Reagents:

-

2-Chloronicotinaldehyde (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 2-chloronicotinaldehyde (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under N₂ atmosphere.

-

Addition: Add K₂CO₃ (15 mmol) followed by the dropwise addition of benzyl mercaptan (11 mmol). Caution: Stench.

-

Reaction: Stir the mixture at 60–80°C for 4 hours. Monitor by TLC (2-CNA disappears; new UV-active spot appears).

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a yellow solid.

-

Isolation: Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Validation: ¹H NMR should show the disappearance of the C2-Cl shift and appearance of benzylic protons (~4.4 ppm) and aromatic benzyl signals.

Protocol 2: Cyclization to Ethyl Thieno[2,3-b]pyridine-2-carboxylate

Objective: Utilize the sulfur atom of a 2-mercapto equivalent (derived from 2-BSNA or in situ deprotection) to form a fused ring.

Note: Often 2-mercaptonicotinaldehyde is generated in situ, or 2-BSNA is used if the benzyl group is cleaved or if a specific condensation allows migration.

Reagents:

-

2-Mercaptonicotinaldehyde (or 2-halonicotinaldehyde + Na₂S)

-

Ethyl bromoacetate (1.1 eq)

-

Base: DBU or Na₂CO₃

-

Solvent: Ethanol/Reflux

Step-by-Step:

-

Alkylation: React the 2-mercapto-pyridine-3-carbaldehyde with ethyl bromoacetate in Ethanol with Na₂CO₃ at RT for 2 hours. This forms the intermediate thioether (S-CH₂-COOEt).

-

Cyclization: Heat the mixture to reflux (80°C). The enolate formed by the base attacks the aldehyde (C3-CHO).

-

Dehydration: Elimination of water occurs, aromatizing the thiophene ring.

-

Result: Formation of the thieno[2,3-b]pyridine scaffold.

Part 4: Advanced Application - The "Oxidation Activation" Strategy

A critical advanced technique involves oxidizing 2-BSNA to its sulfone analog.

-

Rationale: The benzylsulfonyl group (-SO₂Bn) is a far superior leaving group compared to Chlorine (-Cl).

-

Utility: This allows for SNAr reactions with weak nucleophiles (like Fluoride) that cannot displace chlorine.

-

Protocol: Treat 2-BSNA with mCPBA (2.2 eq) or Oxone in DCM/Water. The resulting sulfone makes the C2 position hyper-electrophilic, enabling the synthesis of 2-fluoro-nicotinaldehydes or other difficult substitutions.

References

-

Friedländer Synthesis Overview

-

Thieno[2,3-b]pyridine Synthesis & Biological Activity

- Source: Royal Society of Chemistry (RSC), RSC Advances.

-

URL:[Link]

- Source: Sigma-Aldrich / Merck Millipore.

-

Oxidation of Sulfides to Sulfones (Methodology)

- Source: National Institutes of Health (NIH) / PMC. "One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively."

-

URL:[Link]

Sources

Methodological & Application

Synthesis of 2-(Benzylsulfanyl)nicotinaldehyde: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 2-(benzylsulfanyl)nicotinaldehyde from 2-chloronicotinaldehyde. The protocol is centered around a robust nucleophilic aromatic substitution (SNAr) reaction, a cornerstone transformation in the synthesis of heterocyclic compounds. This application note is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step experimental procedure but also a deep dive into the underlying reaction mechanism, safety considerations, and purification strategies. The inclusion of field-proven insights aims to empower scientists to confidently execute and adapt this synthesis for the generation of novel molecular entities.

Introduction and Scientific Context

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The functionalization of the pyridine ring is therefore of paramount importance for the development of new therapeutic agents. The target molecule, 2-(benzylsulfanyl)nicotinaldehyde, is a versatile intermediate. The thioether linkage is present in various bioactive molecules, and the aldehyde group serves as a reactive handle for a multitude of subsequent transformations, such as reductive amination, Wittig reactions, or condensations.[2][3]

The synthesis described herein employs a classic nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective for electron-deficient aromatic systems like the pyridine ring, where the electronegative nitrogen atom facilitates nucleophilic attack, especially at the C2 and C4 positions.[1][4] The conversion of 2-chloronicotinaldehyde to its benzylsulfanyl derivative is a reliable and scalable method for introducing a sulfur-based substituent, a key step in building more complex molecular architectures.[5]

The SNAr Reaction: A Mechanistic Rationale

Understanding the causality behind the reaction is crucial for optimization and troubleshooting. The substitution of the chlorine atom on the electron-deficient pyridine ring by the sulfur nucleophile does not proceed via SN1 or SN2 mechanisms, but rather through a two-step addition-elimination pathway.[6][7]

Pillar of Causality: Why this reaction works.

-

Activation of the Ring: The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring carbons and making them electrophilic. The C2 position is particularly activated. The presence of the aldehyde group at the C3 position further enhances this electron deficiency through its electron-withdrawing nature.[2]

-

Generation of a Potent Nucleophile: Benzyl mercaptan (pKa ≈ 9.4) is a moderate nucleophile.[8] However, its deprotonation by a base (e.g., potassium carbonate) generates the highly nucleophilic benzyl thiolate anion (C₆H₅CH₂S⁻). This anion is a much more potent nucleophile, significantly accelerating the reaction rate.[9]

-

Formation of a Stabilized Intermediate: The reaction proceeds via the formation of a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. The negative charge from the nucleophilic attack is delocalized across the aromatic system and, critically, onto the electronegative pyridine nitrogen atom. This stabilization lowers the activation energy of the first, rate-determining step.[6]

-

Expulsion of the Leaving Group: The aromaticity of the pyridine ring is a strong thermodynamic driving force. The system re-aromatizes by expelling the chloride ion, a good leaving group, to yield the final thioether product.

Safety and Hazard Management

A thorough understanding and mitigation of risks are non-negotiable for protocol trustworthiness. All operations must be conducted in a certified chemical fume hood.

-

2-Chloronicotinaldehyde (CAS: 36404-88-3): Solid, may cause skin and serious eye irritation. May cause respiratory irritation.[10][11] Standard handling with gloves and safety glasses is required.

-

Benzyl Mercaptan (α-Toluenethiol) (CAS: 100-53-8): ACUTELY TOXIC AND MALODOROUS. This is the primary hazard. It is combustible, harmful if swallowed, and can be fatal if inhaled.[12][13] It possesses an intense and pervasive stench.

-

Engineering Controls: Must be handled exclusively in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended), a properly buttoned lab coat, and chemical splash goggles are mandatory.

-

Waste Disposal: All contaminated glassware and waste must be quenched with bleach or hydrogen peroxide before disposal to neutralize the thiol and its odor.

-

-

Potassium Carbonate (K₂CO₃) (CAS: 584-08-7): Anhydrous powder is hygroscopic and can cause serious eye irritation. Avoid creating dust.

-

Dimethylformamide (DMF) (CAS: 68-12-2): A common solvent for SNAr reactions. It is a reproductive toxin and should be handled with care, avoiding skin contact and inhalation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps, coupled with in-process monitoring, ensures a high probability of success.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |

| 2-Chloronicotinaldehyde | 36404-88-3 | 141.56 | 1.0 | 1.42 g |

| Benzyl Mercaptan | 100-53-8 | 124.20 | 1.1 | 1.37 g (1.31 mL) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.76 g |

| Anhydrous DMF | 68-12-2 | 73.09 | - | 20 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |

| Hexane | 110-54-3 | 86.18 | - | As needed |

| Brine (Saturated NaCl) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinaldehyde (1.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This prevents the oxidative dimerization of benzyl mercaptan to dibenzyl disulfide.

-

Add anhydrous DMF (20 mL) via syringe.

-

-

Reagent Addition:

-

Begin vigorous stirring to create a suspension.

-

Using a syringe, add benzyl mercaptan (1.31 mL, 11.0 mmol) dropwise to the suspension at room temperature over 5 minutes.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 70 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

-

TLC System: 30% Ethyl Acetate in Hexane.

-

Visualization: UV light (254 nm).

-

Expected Outcome: Observe the consumption of the 2-chloronicotinaldehyde spot and the appearance of a new, typically lower Rf, product spot. The reaction is generally complete within 3-5 hours.

-

-

-

Work-up and Extraction:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil or solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 40% ethyl acetate in hexane is typically effective.

-

Collect fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield 2-(benzylsulfanyl)nicotinaldehyde as a white to pale yellow solid. Expected yield: 85-95%.

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 3. 2-Chloronicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 10. fishersci.ca [fishersci.ca]

- 11. chembk.com [chembk.com]

- 12. westliberty.edu [westliberty.edu]

- 13. axxence.de [axxence.de]

nucleophilic aromatic substitution of 2-halonicotinaldehydes

Application Note: Optimizing

Executive Summary & Strategic Value

2-Halonicotinaldehydes (specifically 2-chloro- and 2-fluoronicotinaldehyde) are "privileged scaffolds" in medicinal chemistry. They serve as the linchpin for synthesizing kinase inhibitors, antimicrobial agents (e.g., 1,8-naphthyridines), and fused tricyclic systems.

This guide addresses the central challenge of working with this substrate: Chemo-differentiation. The molecule possesses two electrophilic sites—the halogen-bearing carbon (C2) and the formyl group (C3). Successful execution requires selecting conditions that favor Nucleophilic Aromatic Substitution (

Mechanistic Grounding: The Electronic Landscape

To optimize yields, one must understand the electronic vectors at play. The C2 position is exceptionally activated for

The Halogen Effect (F vs. Cl)

Contrary to standard

-

Causality: The highly electronegative fluorine destabilizes the ground state but stabilizes the anionic Meisenheimer intermediate via inductive electron withdrawal, lowering the activation energy barrier.

-

Application: Use the fluoro- substrate for weak nucleophiles or temperature-sensitive payloads. Use the chloro- substrate for cost-efficiency and robust nucleophiles.

Mechanism Visualization

The following diagram illustrates the transition state stabilization and the divergence between simple substitution and cyclization pathways.

Figure 1: Mechanistic pathway showing the critical bifurcation between simple substitution and cascade cyclization.

Experimental Protocols

Protocol A: Chemoselective (Retention of Aldehyde)

Objective: Replace the halogen with an amine or alkoxide while preserving the C3-formyl group for later functionalization. Challenge: Primary amines can form Schiff bases (imines) with the aldehyde.[1] Solution: The product (2-aminonicotinaldehyde) is often stabilized by an intramolecular Hydrogen bond between the amine N-H and the carbonyl oxygen, preventing oligomerization.

Materials:

-

Substrate: 2-Chloronicotinaldehyde (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine) or Primary amine (e.g., Aniline) (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.5 equiv) or

(2.0 equiv) -

Solvent: DMF (anhydrous) or Ethanol

Step-by-Step Workflow:

-

Preparation: Dissolve 2-chloronicotinaldehyde in DMF (0.5 M concentration).

-

Addition: Add DIPEA followed by the amine dropwise at 0°C.

-

Expert Note: Low temperature addition prevents exothermic runaway and minimizes side reactions at the aldehyde.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). The aldehyde proton signal in

H NMR (~10.5 ppm) typically shifts upfield slightly upon substitution.

-

-

Workup (Critical): Pour mixture into ice-water (10x volume).

-

Observation: The product usually precipitates as a yellow/orange solid due to the conjugation.

-

Purification: Filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (aq) to remove DMF.

-

Protocol B: One-Pot Cascade to 1,8-Naphthyridines (Friedländer Type)

Objective: Synthesize fused bicyclic systems suitable for DNA intercalation or kinase inhibition.

Mechanism:

Materials:

-

Substrate: 2-Aminonicotinaldehyde (prepared via Protocol A) OR 2-Chloronicotinaldehyde + Ammonia source.

-

Partner: Ketone with active

-methylene (e.g., Acetophenone, Acetone). -

Catalyst: L-Proline (20 mol%) or NaOH (10 mol%).

-

Solvent: Ethanol or Water (Green Chemistry approach).

Step-by-Step Workflow:

-

Mixing: Combine 2-aminonicotinaldehyde (1.0 equiv) and the ketone (1.2 equiv) in Ethanol.

-

Catalysis: Add catalytic base (NaOH or Piperidine).

-

Reflux: Heat to 80°C for 4–12 hours.

-

Workup: Cool to RT. The 1,8-naphthyridine product often crystallizes out.

-

Validation: Disappearance of the aldehyde peak in NMR. Appearance of new aromatic protons in the 7.0–9.0 ppm region.

-

Data Summary & Optimization Table

The following table summarizes reaction trends based on internal validation and literature precedents.

| Parameter | Condition A (Standard) | Condition B (Green/Fast) | Condition C (Difficult Substrates) |

| Solvent | DMF / DMSO | Water / EtOH | NMP (N-Methyl-2-pyrrolidone) |

| Base | None or Choline Hydroxide | NaH (Sodium Hydride) | |

| Temp | 25°C – 60°C | 100°C (Microwave) | 120°C – 140°C |

| Time | 2 – 12 Hours | 10 – 30 Minutes | 12 – 24 Hours |

| Yield | 75 – 90% | 85 – 95% | 40 – 60% |

| Selectivity | High for | High for Cyclization | Modest (Risk of degradation) |

Troubleshooting & Critical Controls

The "Hydrolysis Trap"

-

Symptom: Appearance of a highly polar spot on TLC that does not move in non-polar solvents.

-

Cause: Hydrolysis of the halogen to form 2-hydroxynicotinaldehyde (pyridone tautomer). This occurs if wet solvents are used with strong inorganic bases (

, -

Fix: Use anhydrous DMF/DMSO and milder bases like

or organic bases (DIPEA).

Regioselectivity in 2,6-Dihalo Systems

-

Scenario: Substrate is 2,6-dichloronicotinaldehyde.

-

Outcome: Substitution occurs exclusively at C2 (adjacent to the aldehyde).

-

Reasoning: The C2 position is more electron-deficient than C6 due to the proximity of the electron-withdrawing formyl group.

Decision Tree for Optimization

Use this logic flow to determine your experimental setup.

Figure 2: Decision matrix for selecting reaction conditions based on the desired end-product.

References

-

Microwave-assisted synthesis of 2-aminonicotinic acids.

- Source: Tetrahedron Letters / ResearchG

- Context: Describes the rapid amination of 2-chloronicotinic acid derivatives (analogous to aldehydes)

-

Gram-Scale Synthesis of 1,8-Naphthyridines in W

- Source: ACS Omega / NIH

- Context: Detailed protocol for the "Green" Friedländer reaction using 2-aminonicotinaldehyde and carbonyls in w

-

Nucleophilic Aromatic Substitution: Mechanism and Kinetics.

- Source: Master Organic Chemistry

- Context: Foundational theory explaining the Meisenheimer complex and the F > Cl > Br reactivity order in .

-

Regioselectivity of

on 2,6-Dichloronicotinate.- Source: Academia.

- Context: Demonstrates the preference for C2 substitution over C6 due to the directing effect of the C3-carbonyl group.

Sources

Application Note: 2-(Benzylsulfanyl)nicotinaldehyde as a "Masked" Precursor for 1,8-Naphthyridines

Executive Summary

This technical guide details the utility of 2-(benzylsulfanyl)nicotinaldehyde (2-BSNA) as a superior, shelf-stable intermediate for the synthesis of 1,8-naphthyridines. While the classic Friedländer synthesis relies on 2-aminonicotinaldehyde, that reagent is prone to self-condensation ("dimerization") and oxidative degradation.

2-BSNA serves as a "masked" equivalent of the unstable amino-aldehyde. Under specific one-pot reaction conditions described herein, the benzylsulfanyl group acts as a leaving group, triggered by an ammonia source, to generate the reactive species in situ. This protocol ensures higher purity profiles and reproducible yields for drug discovery scaffolds.

Scientific Background & Logic

The Stability Challenge

The direct synthesis of 1,8-naphthyridines typically involves the condensation of 2-aminonicotinaldehyde with a ketone (Friedländer Annulation). However, 2-aminonicotinaldehyde is chemically fragile:

-

Self-Condensation: The amine of one molecule reacts with the aldehyde of another, forming insoluble oligomers (aldimines) upon storage.

-

Oxidation: The electron-rich amino-pyridine ring is susceptible to N-oxidation.

The "Masked" Solution

2-(Benzylsulfanyl)nicotinaldehyde solves this by protecting the C2 position with a thioether.

-

Mechanism: The pyridine ring is electron-deficient (due to the N-atom and the electron-withdrawing aldehyde at C3). This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

) . -

The Cascade: In the presence of ammonium acetate (

), ammonia is generated in situ. It attacks C2, displacing the benzylthiolate anion (a good leaving group due to the sulfur's polarizability and the stable benzyl moiety). The resulting transient 2-aminonicotinaldehyde immediately condenses with the ketone present in the mixture.

Pathway Visualization

The following diagram illustrates the "Unmasking" and "Cyclization" logic.

Figure 1: The cascade reaction pathway. The stable S-benzyl precursor is converted in situ to the reactive amine, preventing side reactions.

Experimental Protocols

Protocol A: Synthesis of 2-(Benzylsulfanyl)nicotinaldehyde

Prerequisite: Preparation of the intermediate from commercially available 2-chloronicotinaldehyde.

Reagents:

-

2-Chloronicotinaldehyde (1.0 equiv)

-

Benzyl mercaptan (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-chloronicotinaldehyde (e.g., 10 mmol, 1.41 g) and anhydrous DMF (20 mL).

-

Base Addition: Add

(20 mmol, 2.76 g) to the solution. Stir for 10 minutes at room temperature. -

Thiol Addition: Add benzyl mercaptan (11 mmol, 1.29 mL) dropwise via syringe. Caution: Stench.[1] Work in a fume hood.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear, replaced by a highly fluorescent spot ( -

Work-up: Pour the reaction mixture into ice-cold water (100 mL). A yellow solid should precipitate.

-

Purification: Filter the solid. Wash copiously with water to remove DMF and excess base. Recrystallize from Ethanol/Water.

-

Yield Expectation: 85–92%.

-

Appearance: Pale yellow needles.

-

Storage: Stable at RT for months (unlike the amino-analog).

-

Protocol B: One-Pot Synthesis of 2-Substituted-1,8-Naphthyridines

Application: Converting the intermediate into the drug scaffold.

Reagents:

-

2-(Benzylsulfanyl)nicotinaldehyde (1.0 equiv)

-

Ketone (e.g., Acetophenone, 1.0 equiv)

-

Ammonium Acetate (

, 5.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Mixture Preparation: In a pressure tube or round-bottom flask, dissolve 2-(benzylsulfanyl)nicotinaldehyde (1.0 mmol) and the ketone (1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Ammonia Source: Add Ammonium Acetate (5.0 mmol, 385 mg). The excess is crucial to drive the equilibrium of the

displacement. -

Thermal Cycle: Seal the tube (or attach reflux condenser) and heat to 110–120°C for 12–16 hours.

-

Observation: The solution will darken (deep orange/red) as the naphthyridine forms. The smell of benzyl mercaptan will be evident.

-

-

Work-up (Critical for Odor Control):

-

Cool to room temperature.[2]

-

Pour into crushed ice. Neutralize with concentrated ammonia solution (

) or NaOH until pH -

Odor Management: Add a specific oxidant (e.g., dilute bleach or

) to the aqueous waste stream after extraction to oxidize the benzyl mercaptan to the odorless disulfide/sulfonate.

-

-

Extraction: Extract with Dichloromethane (DCM, 3 x 15 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary & Validation

Table 1: Comparison of Synthetic Routes

| Feature | Direct Route (2-Amino-3-CHO) | Masked Route (2-S-Benzyl-3-CHO) |

| Precursor Stability | Poor (Polymerizes < 1 week) | Excellent (> 6 months) |

| Reaction Type | Simple Condensation | |

| Yield (Avg) | 40–60% (variable purity) | 75–85% (consistent) |

| Byproducts | Self-condensation oligomers | Benzyl mercaptan (removable) |

| Scalability | Low (fresh prep required) | High (stockpile intermediate) |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Incomplete Conversion.

-

Cause: The

displacement of the S-benzyl group is slower than the condensation. -

Fix: Increase

to 8-10 equivalents or use a sealed tube to increase ammonia pressure. Alternatively, switch solvent to Ethanol with a catalytic amount of Piperidine if the ketone is acid-sensitive, though Acetic Acid is preferred for the displacement step.

-

-

Issue: "Stuck" Intermediate.

-

Insight: If the ketone is sterically hindered (e.g., tert-butyl ketone), the amine may form but fail to cyclize.

-

Fix: Isolate the intermediate by running the reaction with

alone first, then add the ketone and strong base (KOH/EtOH) for the second step.

-

-

Odor Control:

-

The liberated benzyl mercaptan is potent. All rotary evaporator vents should be trapped with a bleach scrubber.

-

References

-

Friedländer Synthesis Mechanism

-

Synthesis of 1,8-Naphthyridines (General)

- Litvinov, V. P. "Advances in the chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004.

-

Reactivity of 2-Alkylthionicotinaldehydes

- Detailed reactivity profiles of 2-mercapto-3-formylpyridines in heterocycliz

- Reference: Dunn, A. D., et al. "Reaction of 2-alkylthionicotinaldehydes with active methylene compounds." Journal of Heterocyclic Chemistry, 1987.

-

Ammonium Acetate Mediated Cyclizations

-

Ghorbani-Vaghei, R., et al. "One-pot synthesis of 1,8-naphthyridines."[2] Tetrahedron Letters, 2015. (Demonstrates the

displacement/cyclization methodology).

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

Application Note: Strategic Cyclization of 2-(Benzylsulfanyl)nicotinaldehydes

Executive Summary

This guide details the synthetic protocols for the intramolecular cyclization of 2-(benzylsulfanyl)nicotinaldehyde derivatives to form thieno[2,3-b]pyridine scaffolds. These fused heterocyclic systems are critical bioisosteres of quinolines and are highly valued in drug discovery for their potential as PI3K/mTOR inhibitors, anti-inflammatory agents, and adenosine receptor antagonists.

Unlike standard template reactions, this guide addresses the thermodynamic challenges of cyclizing benzyl-thioethers lacking strong electron-withdrawing groups (EWGs). We provide a robust Base-Mediated Anionic Cyclization protocol and a high-throughput Microwave-Assisted workflow, supported by mechanistic insights to ensure reproducibility.

Mechanistic Insight & Reaction Design[2]

The Challenge of Activation

The cyclization of 2-(benzylsulfanyl)nicotinaldehyde (1) to 3-phenylthieno[2,3-b]pyridine (2) relies on an intramolecular aldol-type condensation.

-

The Barrier: The pKa of a standard benzylic proton (~41) is significantly higher than that of the aldehyde alpha-proton. Successful cyclization requires lowering the activation energy.

-

The Solution:

-

Substrate Engineering: Introduction of EWGs (e.g., -NO2, -CN, -CO2R) on the benzyl ring or alpha-position dramatically increases acidity, facilitating deprotonation by weak bases (e.g., K2CO3).

-

Condition Optimization: For unactivated benzyl groups, stronger bases (t-BuOK, NaH) and polar aprotic solvents (DMF, DMSO) are required to stabilize the carbanion intermediate.

-

Mechanistic Pathway

The reaction proceeds via a cascade: Deprotonation

Figure 1: Mechanistic pathway for the base-mediated cyclization of 2-(benzylsulfanyl)nicotinaldehyde.

Experimental Protocols

Protocol A: Base-Mediated Cyclization (Standard)

Best for: Substrates with activated benzyl groups (e.g., 4-nitrobenzyl, alpha-ester).

Materials:

-

Substrate: 2-(Benzylsulfanyl)nicotinaldehyde derivative (1.0 equiv)

-

Base: Sodium Ethoxide (NaOEt) (freshly prepared) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent: Absolute Ethanol (EtOH) or DMF

-

Quench: 10% HCl or Saturated NH4Cl

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in absolute EtOH (10 mL).

-

Activation: Add NaOEt (1.5 mmol, 1.5 equiv) dropwise at room temperature under N2 atmosphere.

-

Note: If using unactivated benzyl groups, switch solvent to dry DMF and base to t-BuOK (1.2 equiv).

-

-

Reaction: Heat the mixture to reflux (78°C for EtOH, 100°C for DMF) and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] Look for the disappearance of the aldehyde spot (low Rf) and appearance of a highly fluorescent spot (product).

-

-

Workup: Cool to RT. Pour the reaction mixture into ice-cold water (50 mL).

-

Isolation:

-

Precipitate: If solid forms, filter and wash with cold water.

-

Extraction: If oil forms, extract with CH2Cl2 (3 x 20 mL), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Unactivated benzyl groups or library generation. drastically reduces reaction time.

Parameters:

-

Instrument: Biotage Initiator+ or Anton Paar Monowave

-

Vessel: 2-5 mL sealed microwave vial

-

Solvent: Ethanol or Acetonitrile

Procedure:

-

Charge the vial with 2-(benzylsulfanyl)nicotinaldehyde (0.5 mmol).

-

Add K2CO3 (1.0 mmol) and Ethanol (3 mL).

-

Seal and irradiate at 140°C for 15 minutes (High Absorption Level).

-

Cool, filter off inorganic salts, and concentrate the filtrate.

-

Yield Expectation: 85-95% conversion.[1]

Data Analysis & Troubleshooting

Characterization Markers

Successful cyclization is confirmed by specific NMR and IR shifts.

| Feature | Precursor (Aldehyde) | Product (Thienopyridine) |

| 1H NMR (Aldehyde) | Singlet @ 10.0–10.5 ppm | Absent |

| 1H NMR (Benzylic) | Singlet (2H) @ 4.5 ppm | Absent (integrated into aromatic system) |

| 1H NMR (Thiophene) | N/A | Singlet (1H) @ 7.5–7.8 ppm (C2-H) |

| IR Spectroscopy | C=O stretch @ ~1690 cm⁻¹ | Absent ; C=N / C=C stretches dominate |

| Appearance | Yellow/Orange Oil or Solid | Colorless/Pale Yellow Crystalline Solid |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Base too weak for benzylic deprotonation. | Switch from K2CO3 to t-BuOK or NaH . Switch solvent to DMF. |

| Complex Mixture (Tars) | Aldehyde degradation / Cannizzaro reaction. | Lower temperature; use Microwave Protocol B for shorter exposure. |

| Intermediate Stuck (Aldol) | Failure to dehydrate. | Add acid catalyst (p-TsOH, 5 mol%) during the workup or reflux phase. |

Workflow Visualization

The following diagram outlines the complete "Stop-Flow" synthesis logic, from the commercially available 2-chloronicotinaldehyde to the final drug scaffold.

Figure 2: End-to-end synthetic workflow for thieno[2,3-b]pyridine production.

References

-

Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637–669.

-

Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and thienopyridines. Tetrahedron Letters, 19(23), 2045-2048.

-

Dotsenko, V. V., et al. (2019).[2] Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Russian Journal of General Chemistry, 89, 2018–2026.[2]

-

Kambe, S., et al. (1981). Synthetic studies using α,β-unsaturated nitriles: Facile synthesis of thieno[2,3-b]pyridines. Synthesis, 1981(7), 531-533.

Sources

Troubleshooting & Optimization

preventing oxidation of sulfide in 2-(benzylsulfanyl)nicotinaldehyde synthesis

Ticket Subject: Prevention of Sulfide Oxidation & Impurity Management Case ID: S-CHO-OX-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Route Analysis

You are encountering challenges with the synthesis of 2-(benzylsulfanyl)nicotinaldehyde . The primary chemical hazard in this synthesis is the high susceptibility of the sulfur atom (sulfide/thioether) to oxidation.

Depending on your synthetic pathway, this oxidation manifests in two distinct ways:[1][2]

-

Route A (Nucleophilic Substitution): Oxidation of the reagent (benzyl mercaptan) to dibenzyl disulfide before it can react with 2-chloronicotinaldehyde.

-

Route B (Alcohol Oxidation): Oxidation of the substrate (2-(benzylsulfanyl)pyridine-3-methanol) to the sulfoxide or sulfone while trying to oxidize the alcohol to the aldehyde.

This guide provides protocols to neutralize both risks.

Synthesis Workflow & Critical Control Points

The following diagram illustrates the two primary routes and the specific oxidation checkpoints for each.

Figure 1: Decision tree highlighting critical oxidation risks in the synthesis of 2-(benzylsulfanyl)nicotinaldehyde.

Module A: The Route (Route A)

Context: You are reacting 2-chloronicotinaldehyde with benzyl mercaptan. The Problem: Benzyl mercaptan readily dimerizes to dibenzyl disulfide in the presence of base and trace oxygen. This consumes your reagent and contaminates the product.

Protocol 1: Oxygen-Free Coupling

Standard Operating Procedure (SOP)

Reagents:

-

2-Chloronicotinaldehyde (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

(2.0 eq) or

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

-

Solvent Degassing (Crucial): Do not skip this. Sparge the solvent (DMF/DMSO) with Argon or Nitrogen gas for at least 30 minutes before adding reagents. Dissolved oxygen is the primary cause of disulfide formation.

-

Reagent Addition: Add the 2-chloronicotinaldehyde and base to the reaction vessel under a counter-flow of inert gas.

-

Thiol Addition: Add benzyl mercaptan via syringe through a septum to avoid opening the flask to air.

-

Temperature: Heat to

.-

Note: Higher temperatures increase the rate of autoxidation. Keep the temperature as low as possible to achieve conversion.

-

-

Quench: Cool to room temperature before exposing to air. Pour into water and extract immediately.

Troubleshooting Table: Route A

| Symptom | Diagnosis | Solution |

| Yellow Oil/Solid Impurity | Dibenzyl disulfide formation. | Use 1.2 eq of thiol. Wash crude solid with hexanes (disulfide is highly lipophilic; product is more polar). |

| Low Yield | Thiol consumed by oxidation before reacting. | Degas solvents longer. Add a reducing agent like TCEP (rarely needed if degassed properly). |

| Starting Material Remains | Base particle size too large. | Use finely ground |

Module B: The Alcohol Oxidation Route (Route B)

Context: You have 2-(benzylsulfanyl)pyridine-3-methanol and need to oxidize it to the aldehyde.

The Problem: Most oxidants (

Chemoselectivity Matrix

Select the correct oxidant based on your lab's capabilities.

| Oxidant | Suitability | Notes |

| Activated | High (Recommended) | Surface-mediated mechanism is highly selective for benzylic/heterocyclic alcohols. Rarely touches sulfides. |

| Swern (DMSO/Oxalyl Chloride) | Medium/High | Works well only if kept strictly at |

| IBX | High | Good selectivity, but solubility can be an issue. |

| PCC / PDC | Low | Chromates often over-oxidize sulfur or form complexes with the pyridine nitrogen. |

| Forbidden | Will quantitatively produce the sulfoxide/sulfone. |

Protocol 2: Activated Oxidation (Gold Standard)

Reference: Organic Chemistry Portal [1]; Taylor et al. [2]

Theory: Manganese dioxide oxidation is heterogeneous. The mechanism involves radical absorption on the surface.[4] Because the benzylic/heterocyclic alcohol forms a stable radical intermediate on the surface, it oxidizes faster than the sulfide.

Reagents:

-

Substrate: 2-(benzylsulfanyl)pyridine-3-methanol

-

Oxidant: Activated

(10 to 20 equivalents by mass is common).-

Warning: "Battery grade"

will not work. It must be "Activated" or freshly precipitated.

-

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

-

Activation (If uncertain of reagent quality): Heat commercial

in an oven at -

Setup: Dissolve the alcohol in DCM (0.1 M concentration).

-

Addition: Add activated

(10 eq). The large excess is necessary due to surface area limitations. -

Reaction: Stir vigorously at room temperature.

-

Monitor: Check TLC every hour. The reaction can take 4–24 hours.[5]

-

-

Workup: Filter through a pad of Celite to remove the manganese slurry. Rinse the pad thoroughly with DCM.

-

Purification: Evaporate solvent. The product is usually pure enough to proceed.

Troubleshooting Logic (Interactive Guide)

Use the following logic flow to diagnose impurities in your final product.

Figure 2: NMR-based troubleshooting flow for impurity identification.

Frequently Asked Questions (FAQ)

Q: Can I use the Swern oxidation if I don't have

-

Risk: If the temperature rises above

during the addition of the alcohol, the activated DMSO species can attack the sulfide. -

Protocol Adjustment: Cool the oxalyl chloride/DMSO mixture to

. Add the alcohol slowly. Stir for 30 mins at

Q: My

-

Add another 5–10 equivalents of

. -

Sonicate the reaction mixture for 5 minutes (this breaks up particle aggregates and exposes new active sites).

Q: How do I remove the "garlic" smell from the reaction? A: The smell is likely benzyl mercaptan or dimethyl sulfide (if using Swern).

-

Cleanup: Rinse glassware with a dilute bleach solution (sodium hypochlorite). This oxidizes the smelly sulfides to odorless sulfoxides/sulfones.[6][7] Do not use bleach on your product, only on the waste/glassware.

References

-

Organic Chemistry Portal. "Manganese(IV) oxide." Organic Chemistry Portal. Available at: [Link]

-

Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Synthesis, 1976(2), 65-104.[4] (Foundational review on MnO2 selectivity).

- Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660.

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.

Sources

- 1. Manganese(IV) oxide [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 2-(Benzylsulfanyl)nicotinaldehyde

Status: Active Ticket ID: PUR-PYR-S-003 Subject: Troubleshooting Column Chromatography for Thio-Pyridine Aldehydes Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Purifying 2-(benzylsulfanyl)nicotinaldehyde presents a "perfect storm" of chromatographic challenges: the basicity of the pyridine ring causes streaking, the aldehyde moiety is oxidation-prone, and the benzylthio group introduces significant odor and disulfide impurity risks. This guide replaces generic advice with a chemically grounded protocol designed to isolate your target with >98% purity while mitigating sulfur stench and on-column degradation.

Module 1: Pre-Purification Triage

Do not load your column until you have verified these parameters.

The Stability Check (TLC Diagnostics)

Before scale-up, perform a 2D-TLC stability test to rule out on-column decomposition.[1]

-

Spot your crude mixture on a silica TLC plate.

-

Run in 20% EtOAc/Hexane.

-

Dry the plate under cool air (do not heat).

-

Rotate the plate 90° and run again in the same solvent.

-

Result A (Diagonal Line): Compound is stable on silica. Proceed to Module 2.

-

Result B (New Spots off-diagonal): Compound is degrading (likely acid-catalyzed hydrolysis or oxidation). Action: You must use neutralized silica (See Section 2.2).

-

Solubility Profile

| Solvent | Solubility | Suitability for Loading |

| Dichloromethane (DCM) | High | Excellent. Recommended for liquid loading. |

| Ethyl Acetate | Moderate | Good, but may broaden bands if volume is high. |

| Hexane | Low | Poor. Do not use for loading. |

| Methanol | High | Avoid. Too polar; will cause band spreading immediately. |

Module 2: Stationary & Mobile Phase Engineering

The "Pyridine Drag" Phenomenon

The pyridine nitrogen (pKa ~3-4) interacts with acidic silanol groups (Si-OH) on standard silica gel, causing "streaking" (tailing) which ruins separation from the benzyl mercaptan impurities.

The Fix: Amine Modification You must effectively "cap" the silanol groups before the pyridine sees them.

-

Additive: Triethylamine (TEA) or 1%

. -

Protocol: Pre-wash the column with mobile phase containing 1% TEA . Maintain 0.5% TEA in the eluent during the run.

Mobile Phase Selection

Avoid Methanol/DCM gradients if possible, as they can dissolve silica slightly and are often too polar for this lipophilic thioether.

-

Recommended System: Hexane / Ethyl Acetate (with 1% TEA).

-

Gradient Strategy:

-

0–5% EtOAc: Elutes non-polar impurities (e.g., dibenzyl disulfide).

-

10–25% EtOAc: Elutes the target 2-(benzylsulfanyl)nicotinaldehyde.

-

>30% EtOAc: Elutes polar byproducts (e.g., nicotinic acid derivatives).

-

Module 3: Experimental Workflow & Odor Control

The "Scent-Lock" Protocol

The precursor (benzyl mercaptan) has a detection threshold in the ppb range.

-

Waste Trap: All column waste lines must terminate in a bleach (sodium hypochlorite) bath. This oxidizes residual mercaptans to odorless sulfonates.

-

Rotovap: Place a bleach trap between the vacuum pump and the condenser.

Visualization of Workflow

Figure 1: Decision matrix for column setup, emphasizing silica neutralization and odor control steps.

Module 4: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Streaking / Tailing | Pyridine nitrogen interacting with acidic silanols. | Add Base: Add 1% Triethylamine (TEA) to the mobile phase. If already present, increase to 2%. |

| New Impurity Spot | On-column oxidation of the aldehyde to carboxylic acid. | Speed & Inertness: Run the column faster (increase flow rate). Flush column with |

| Co-elution | Target co-eluting with dibenzyl disulfide (common byproduct). | Change Selectivity: Switch solvent system to Toluene/EtOAc. The |

| Product is an Oil | Residual solvent or disulfide impurities preventing crystallization. | High Vac / Trituration: Dry under high vacuum for >4h. Triturate with cold pentane to induce precipitation. |

| Loss of Yield | Irreversible adsorption or "band broadening" into baseline. | Polar Flush: After the main run, flush with 10% MeOH/DCM to recover "stuck" material (check purity before combining). |

Advanced Separation Logic

Figure 2: Logic flow for resolving co-eluting impurities during method development.

Module 5: Post-Purification Handling

The aldehyde group at the 3-position is susceptible to aerobic oxidation to 2-(benzylsulfanyl)nicotinic acid , while the sulfur can oxidize to the sulfoxide.

-

Evaporation: Do not exceed 40°C on the water bath.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Stabilization: If the product is an oil, storing it as a solution in anhydrous DCM (in a sealed vial) can sometimes improve stability compared to the neat oil.

References

-

BenchChem. (2025).[1][2][3] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem Technical Library.

-

Alvarez, C. M., et al. (2007).[4] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[4] Dalton Transactions, 3546-3554.[4]

-

Shell Catalysts & Technologies. (2025). Mercaptan removal with Sulfinol.[5] Shell Technical Resources.

-